molecular formula C13H8N4O7 B15082047 2,4-dinitro-N-(2-nitrophenyl)benzamide

2,4-dinitro-N-(2-nitrophenyl)benzamide

Cat. No.: B15082047
M. Wt: 332.22 g/mol
InChI Key: ZRVLRHOWKLIQPJ-UHFFFAOYSA-N
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Description

Structure and Synthesis
2,4-Dinitro-N-(2-nitrophenyl)benzamide (IUPAC name: this compound; molecular weight: 332.22 g/mol) is a nitro-rich aromatic amide featuring three nitro groups: two at the 2- and 4-positions of the benzamide ring and one at the 2-position of the aniline moiety. Its synthesis typically involves the acylation of 2-nitroaniline with 2,4-dinitrobenzoyl chloride, catalyzed by FeCl₃ in chlorobenzene or toluene under reflux .

Properties

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

2,4-dinitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O7/c18-13(14-10-3-1-2-4-11(10)16(21)22)9-6-5-8(15(19)20)7-12(9)17(23)24/h1-7H,(H,14,18)

InChI Key

ZRVLRHOWKLIQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitro-N-(2-nitrophenyl)benzamide typically involves the acylation of 2,4-dinitroaniline with 2-nitrobenzoyl chloride in the presence of a catalyst. One common method uses ferric chloride as a catalyst in a solvent medium such as chlorobenzene or toluene. The reaction is conducted at elevated temperatures, and the product is precipitated by cooling the reaction mixture .

Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of solid acid catalysts, such as acidic clays or ion exchange resins, can improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.

Major Products Formed:

    Reduction: The reduction of nitro groups results in the formation of amino derivatives.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

2,4-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Properties

  • Crystallography : The central amide group (C8–N1–C7=O1–C1) is planar (r.m.s. deviation: 0.0442 Å), forming dihedral angles of 71.76° and 24.29° with the benzamide and aniline rings, respectively .
  • Reactivity : The nitro groups enable reduction to amines and nucleophilic aromatic substitution, making it a versatile precursor for pharmaceuticals and polymers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Benzamide/Aniline) Molecular Weight (g/mol) Key Functional Features
2,4-Dinitro-N-(2-nitrophenyl)benzamide (I) 2,4-dinitro / 2-nitro 332.22 Three nitro groups; planar amide moiety
N-(2,4-Dinitrophenyl)-4-nitrobenzamide (II) 4-nitro / 2,4-dinitro 347.22 Additional nitro on aniline; higher density
N-(2-Nitrophenyl)benzamide (III) None / 2-nitro 242.22 Single nitro; lower reactivity
4-Bromo-N-(2-nitrophenyl)benzamide (IV) 4-bromo / 2-nitro 321.13 Bromine substituent; halogen interactions

Key Observations :

  • Electron-Withdrawing Effects : Compound I’s three nitro groups create strong electron-deficient aromatic systems, enhancing electrophilic substitution reactivity compared to II (two nitro groups) and III (one nitro group) .
  • Crystallinity : Compound I’s planar amide and nitro groups facilitate N–H⋯O hydrogen bonding, forming C(4) chains along [100] . In contrast, IV’s bromine promotes C–H⋯Br interactions, altering crystal packing .

Industrial Relevance :

  • Compound I’s synthesis benefits from solid acid catalysts (e.g., ion-exchange resins) for scalable production .
  • Compound IV’s bromine allows post-functionalization via Suzuki coupling, unlike nitro groups in I .

Comparative Insights :

  • Antimicrobial Potency : Compound I outperforms III due to multiple nitro groups, which disrupt bacterial PABA synthesis .
  • Material Stability : IV’s bromine improves thermal stability in polymers, whereas I’s nitro groups enhance flame resistance .

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